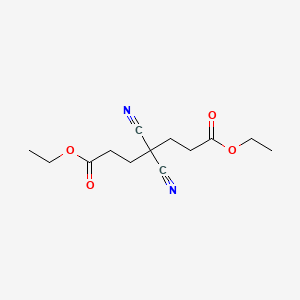![molecular formula C22H21BrN4OS B2826356 2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 422289-98-3](/img/structure/B2826356.png)
2-(2-Bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical compound . It has a molecular formula of C22H21BrN4OS , with an average mass of 469.397 Da and a monoisotopic mass of 468.061951 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCCCN©C(=O)CSc1nc2 ccc(cc2c3n1c4ccccc4n 3)Br . This string represents the structure of the molecule in a linear format, which can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C22H21BrN4OS), average mass (469.397 Da), and monoisotopic mass (468.061951 Da) . Unfortunately, specific details like melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Activity
Antituberculosis and Cytotoxicity
Research on the synthesis of 3-heteroarylthioquinoline derivatives, closely related to the compound of interest, demonstrated significant in vitro activity against Mycobacterium tuberculosis, with certain compounds showing no toxic effects against mouse fibroblast cell lines, highlighting the potential for developing new antituberculosis agents (Selvam et al., 2011).
Immunosuppressors and Immunostimulators
Another study focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, revealing compounds with potent immunosuppressive and immunostimulatory activities, indicating potential applications in modulating immune responses (H. Abdel‐Aziz et al., 2011).
Anticancer Activities
Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and evaluated for their potential cytotoxicity on cancer cell lines, with some compounds showing significant anticancer activity, suggesting a promising avenue for anticancer drug development (Nowak et al., 2015).
Antimicrobial and Antiviral Activities
Antibacterial and Antifungal Properties
Novel 2,3-disubstituted quinazolin-4-(3H)-ones were synthesized and exhibited good to moderate antibacterial activity against various pathogenic microorganisms, supporting the exploration of quinazoline derivatives as potential antimicrobial agents (Akl et al., 2017).
Antiviral Applications
The development of 3-sulphonamido-quinazolin-4(3H)-one derivatives and their evaluation against respiratory and biodefense viruses demonstrated some compounds' ability to inhibit virus replication, indicating the potential for quinazoline derivatives in antiviral therapies (Selvam et al., 2007).
Mécanisme D'action
While the exact mechanism of action for this specific compound isn’t available, quinazoline derivatives have been found to have a wide range of biological properties and are being explored for their potential therapeutic applications . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Orientations Futures
Quinazoline derivatives, including this compound, are being actively researched for their potential therapeutic applications . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is a promising future for the development and application of these compounds in the field of medicine.
Propriétés
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4OS/c1-14-8-10-26(11-9-14)20(28)13-29-22-25-17-7-6-15(23)12-16(17)21-24-18-4-2-3-5-19(18)27(21)22/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIHPTCWQXJXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)


![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)
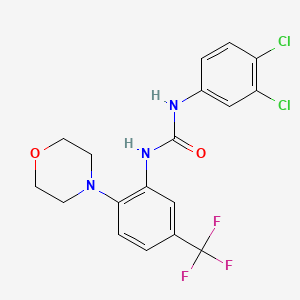
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
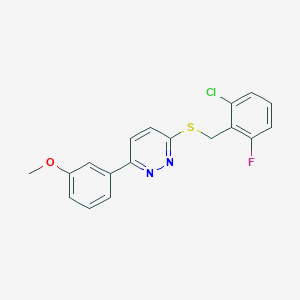
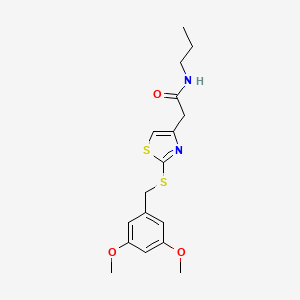
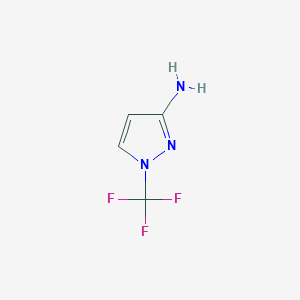
![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

